molecular formula C11H12O2 B1457673 3-Cyclobutylbenzoic acid CAS No. 19936-19-7

3-Cyclobutylbenzoic acid

Cat. No.: B1457673
CAS No.: 19936-19-7
M. Wt: 176.21 g/mol
InChI Key: UJQRIEBZAHFCEV-UHFFFAOYSA-N
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Description

3-Cyclobutylbenzoic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Biological Activity

3-Cyclobutylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to the benzene ring of benzoic acid. Its unique structure may influence its interaction with biological targets, leading to diverse pharmacological effects.

1. Antioxidant Activity

Research indicates that benzoic acid derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

2. Antimicrobial Properties

Studies have shown that benzoic acid derivatives possess antimicrobial activity against a range of pathogens. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against bacteria and fungi, suggesting potential applications in treating infections .

3. Cytotoxic Effects

The cytotoxicity of benzoic acid derivatives has been evaluated in various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells . The mechanism often involves inducing apoptosis or disrupting cell cycle progression.

Case Study 1: Cytotoxic Evaluation

In a study assessing the cytotoxic effects of various benzoic acid derivatives, including those structurally related to this compound, it was found that certain derivatives inhibited cell growth significantly at concentrations ranging from 5 to 50 µM. The most potent compounds were evaluated using MTT assays, revealing IC50 values indicative of their effectiveness against specific cancer cell lines .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
This compoundHCT-116TBD

Case Study 2: Antioxidant Activity

An investigation into the antioxidant properties of benzoic acid derivatives highlighted that compounds with similar structures to this compound exhibited significant radical scavenging activity. This suggests potential use in formulations aimed at reducing oxidative damage in biological systems .

In Silico Studies

Recent advancements in computational chemistry have allowed for in silico studies to predict the biological activity of compounds like this compound. Molecular docking studies suggest that this compound could effectively bind to various biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

3-cyclobutylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQRIEBZAHFCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This intermediate was prepared from ethyl 3-bromobenzoate and cyclobutylzinc bromide in two steps according to the preparation of 6-cyclopentyl-benzoic acid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
cyclobutylzinc bromide
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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